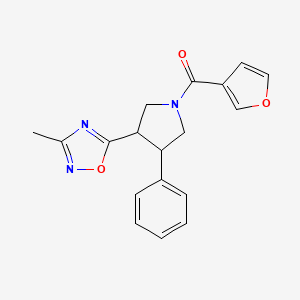

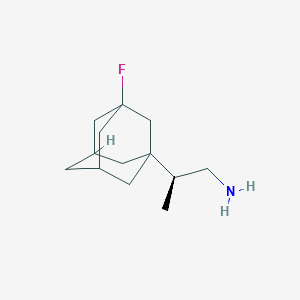

![molecular formula C22H21N3O3 B2406886 (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035000-35-0](/img/structure/B2406886.png)

(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BPy-DA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPy-DA is a complex organic molecule with a unique structure that allows it to bind to certain receptors in the body, making it an important tool for studying biological processes.

Applications De Recherche Scientifique

Polymerization Processes

Atom Transfer Radical Polymerization (ATRP) of (Meth)acrylamides : Studies have shown that using ligands like bipyridines in ATRP can significantly affect the polymerization of (meth)acrylamides, leading to different outcomes in terms of conversion rates and polymer yield (Teodorescu & Matyjaszewski, 1999).

RAFT Polymerization of Acrylamides : Research indicates controlled room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of acrylamides like N-isopropylacrylamide, with specific RAFT chain transfer agents leading to controlled/"living" polymerizations (Convertine et al., 2004).

Living Radical Polymerization : Improved atom transfer radical polymerization (ATRP) of acrylamide in aqueous media using novel catalyst systems, demonstrating linear first-order kinetic plots and the living nature of the polymers (Jewrajka & Mandal, 2004).

Applications in Bioengineering and Tissue Engineering

Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM) substrates, a type of acrylamide polymer, have been extensively used for nondestructive release of biological cells and proteins, with applications in the study of extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

Thermoresponsive Scaffolds for Tissue Engineering : Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed, showing potential for applications in tissue engineering. These scaffolds exhibit changes in pore diameter with temperature, which is crucial for cell infiltration and angiogenesis (Galperin, Long, & Ratner, 2010).

Molecular Studies and Synthesis

- Molecular Docking and DFT Studies : The study of acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, through molecular docking and Density Functional Theory (DFT) helps in understanding non-covalent interactions and spectroscopic data, which are crucial for designing new acrylamide-based materials (Shukla, Chaudhary, & Pandey, 2020).

Supramolecular Assembly and Photoluminescent Properties

- Supramolecular Assembly of Coordination Polymers : Studies have shown the synthesis of coordination polymers based on acrylamide derivatives with auxiliary ligands like bipyridine, leading to compounds with unique structures and photoluminescent properties (Liu & Li, 2013).

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-27-19-7-5-16(14-20(19)28-2)6-8-21(26)25-15-18-4-3-11-24-22(18)17-9-12-23-13-10-17/h3-14H,15H2,1-2H3,(H,25,26)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGLHXGFWVETTG-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

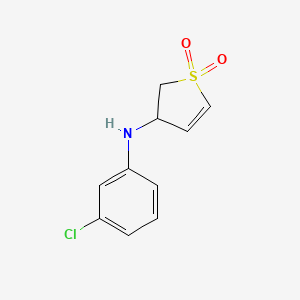

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

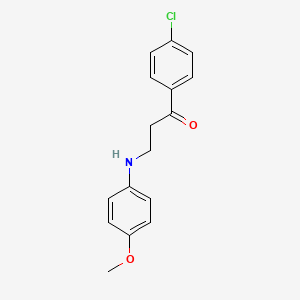

![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)

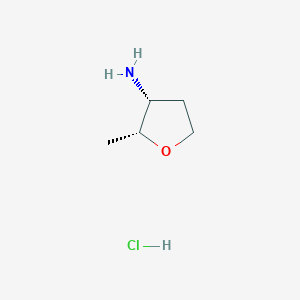

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)

![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)

![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)